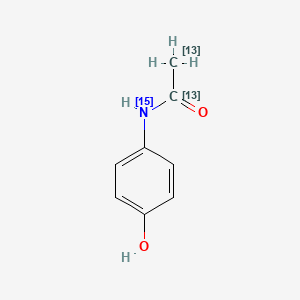

Acetaminophen-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-ZDDXGAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Stable Isotope Labeling in Pharmaceutical Sciences

The use of stable isotope labeling is a cornerstone of modern pharmaceutical research, providing deep insights into the journey of a drug within a biological system. musechem.com This technique involves incorporating non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), into a drug molecule. symeres.com These labeled compounds are chemically identical to their unlabeled counterparts, allowing them to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug without altering its natural behavior. musechem.commetsol.com

A significant advantage of using stable isotopes like ¹³C and ¹⁵N is their safety profile; as they are not radioactive, they pose no radiation risk to subjects, making them ideal for clinical applications, especially in vulnerable populations. metsol.com This safety feature allows for repeated testing and long-term studies that would not be feasible with radioactive isotopes. metsol.comstudysmarter.co.uk The precision offered by stable isotope labeling is crucial for developing safer and more effective drugs, understanding drug-receptor interactions, and ensuring that data meets the stringent requirements for regulatory submissions. musechem.commetsol.com

Synthetic Methodologies and Isotopic Incorporation Strategies for Acetaminophen 13c2, 15n1

Precursor Synthesis and Isotopic Enrichment Pathways

The standard synthesis of acetaminophen (B1664979) involves the N-acetylation of 4-aminophenol (B1666318). free.frnih.gov To produce Acetaminophen-¹³C₂, ¹⁵N₁, isotopically enriched precursors are required. The labeling pattern specified—¹³C₂ and ¹⁵N₁—targets the acetyl group and the amide nitrogen. otsuka.co.jplgcstandards.com Therefore, the synthesis necessitates the use of [¹⁵N]-4-aminophenol and [¹³C₂]-acetic anhydride (B1165640) as the key starting materials.

The isotopic enrichment of these precursors is achieved through specialized synthetic pathways:

[¹³C₂]-Acetic Anhydride : This precursor is synthesized from starting materials enriched with ¹³C. A plausible pathway begins with [¹³C₂]-sodium acetate (B1210297), which can be derived from reactions involving [¹³C]-carbon dioxide or [¹³C]-methyl iodide. The [¹³C₂]-sodium acetate is then converted to [¹³C₂]-acetyl chloride, which is subsequently reacted with another equivalent of [¹³C₂]-sodium acetate to form [¹³C₂]-acetic anhydride. The isotopic purity of the final anhydride is dependent on the enrichment level of the initial ¹³C source. otsuka.co.jp

The availability of these high-purity labeled precursors is a critical first step, often involving custom synthesis by specialized laboratories. ckisotopes.com

Table 1: Key Isotopically Labeled Precursors

| Precursor Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| [¹⁵N]-4-Aminophenol | C₆H₇¹⁵NO | Provides the ¹⁵N-labeled amino group |

| [¹³C₂]-Acetic Anhydride | (¹³CH₃¹³CO)₂O | Provides the ¹³C-labeled acetyl group |

Chemical Reaction Mechanisms for ¹³C₂ and ¹⁵N₁ Incorporation

The core chemical transformation for synthesizing Acetaminophen-¹³C₂, ¹⁵N₁ is a nucleophilic acyl substitution reaction. The mechanism proceeds as follows:

Nucleophilic Attack : The lone pair of electrons on the isotopically labeled nitrogen atom ([¹⁵N]) of [¹⁵N]-4-aminophenol acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of the [¹³C₂]-acetic anhydride molecule.

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a transient tetrahedral intermediate. In this intermediate, the original carbonyl oxygen of the acetic anhydride acquires a negative charge, and the nitrogen atom bears a positive charge. Both ¹³C-labeled carbons and the ¹⁵N atom are now part of this single intermediate structure.

Collapse of the Intermediate and Proton Transfer : The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of a [¹³C₂]-acetate ion as the leaving group. Simultaneously, a proton is transferred from the nitrogen atom to a base (such as another molecule of 4-aminophenol or a solvent molecule), neutralizing the charge on the nitrogen and forming the stable amide bond of Acetaminophen-¹³C₂, ¹⁵N₁.

The reaction results in the specific incorporation of the ¹⁵N isotope into the amide linkage and the two ¹³C isotopes into the acetyl group (one in the methyl position and one in the carbonyl position). lgcstandards.comamericanchemicalsuppliers.com

Purification and Isolation Techniques for Labeled Acetaminophen

Following the synthesis, the crude product contains the desired labeled acetaminophen along with unreacted starting materials, by-products, and colored impurities. free.fr A multi-step purification process is employed to achieve the high chemical and isotopic purity required for its intended applications (typically >98%). schd-shimadzu.com

Decolorization : The crude product is often treated with a reducing agent, such as sodium dithionite (B78146) (sodium hydrosulfite), to eliminate colored impurities that may originate from the oxidation of the 4-aminophenol precursor. free.fryoutube.com Activated carbon can also be used during recrystallization to adsorb impurities. google.com

Recrystallization : This is a primary method for purifying the final product. The crude solid is dissolved in a hot solvent system, commonly a mixture of water and an alcohol like methanol (B129727) or ethanol. free.frgoogle.com As the solution cools, the solubility of acetaminophen decreases, causing it to crystallize out, leaving most impurities behind in the solvent.

Solid-Phase Extraction (SPE) : For certain applications requiring very high purity, SPE can be used. This chromatographic technique separates the compound based on its physical and chemical properties as it passes through a solid adsorbent, effectively removing residual impurities.

Filtration and Drying : After recrystallization or precipitation, the purified crystals are collected by vacuum filtration and thoroughly dried to remove any remaining solvent. youtube.com

Analytical Verification of Isotopic Purity and Positional Isomerism

Comprehensive analytical testing is essential to confirm the identity, purity, and isotopic labeling of the final product. ckisotopes.comguidechem.com

NMR spectroscopy is a powerful non-destructive technique used to confirm the molecular structure and the specific locations of the isotopic labels. ckisotopes.com

¹³C NMR : In an unlabeled acetaminophen sample, the natural abundance of ¹³C (about 1.1%) results in very small signals. For Acetaminophen-¹³C₂, ¹⁵N₁, the ¹³C NMR spectrum will show two very intense signals corresponding to the two enriched carbon atoms of the acetyl group. This confirms the successful incorporation of the ¹³C isotopes. chemicalbook.comresearchgate.net

¹H NMR : The proton NMR spectrum provides information about the structure and can also confirm labeling. For instance, the signal for the methyl protons of the acetyl group will appear as a doublet due to coupling with the adjacent ¹³C-labeled carbonyl carbon.

¹⁵N NMR : Direct detection by ¹⁵N NMR or indirect detection through ¹H-¹⁵N correlation experiments (like HMQC) can definitively confirm the presence and position of the ¹⁵N isotope in the amide group. nsc.ru

Table 2: Representative ¹³C NMR Chemical Shifts for Acetaminophen

| Carbon Atom | Typical Chemical Shift (ppm) | Expected Observation in Labeled Sample |

|---|---|---|

| Acetyl Methyl (-C H₃) | ~24 | Intense signal due to ¹³C enrichment |

| Acetyl Carbonyl (-C =O) | ~169 | Intense signal due to ¹³C enrichment |

| C1 (C-OH) | ~154 | Natural abundance signal |

| C4 (C-NH) | ~131 | Natural abundance signal |

| C2/C6 | ~122 | Natural abundance signal |

| C3/C5 | ~116 | Natural abundance signal |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. chemicalbook.comchegg.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule and to quantify the level of isotopic enrichment. nih.gov

Mass Confirmation : Unlabeled acetaminophen (C₈H₉NO₂) has a monoisotopic mass of approximately 151.0633 u. The labeled compound, Acetaminophen-¹³C₂, ¹⁵N₁ (C₆¹³C₂H₉¹⁵NO₂), has a theoretical monoisotopic mass of approximately 154.0671 u. lgcstandards.com HRMS can measure this mass with high precision, confirming the incorporation of the three heavy isotopes.

Isotopic Purity : By analyzing the mass spectrum, the ratio of the labeled compound to any remaining unlabeled or partially labeled species can be determined. This allows for the calculation of the isotopic enrichment, which for most commercial standards is specified to be at least 98-99%. otsuka.co.jpschd-shimadzu.comlabstandards.eu Isotope dilution mass spectrometry is a key application that relies on these high-purity standards. ckisotopes.com

Table 3: Comparison of Mass Spectrometric Data

| Compound | Molecular Formula | Monoisotopic Mass (u) |

|---|---|---|

| Acetaminophen (unlabeled) | C₈H₉NO₂ | 151.0633 |

| Acetaminophen-¹³C₂, ¹⁵N₁ | C₆¹³C₂H₉¹⁵NO₂ | 154.0671 |

Advanced Analytical Methodologies Utilizing Acetaminophen 13c2, 15n1 As a Reference Standard

Development and Validation of Quantitative Mass Spectrometry Assays

The use of Acetaminophen-13C2, 15N1 is integral to the development of robust quantitative assays. Its incorporation allows for the precise measurement of acetaminophen (B1664979) in complex biological samples by compensating for variations that can occur during sample preparation and analysis. musechem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for the quantification of drugs and their metabolites in biological matrices. nih.govtandfonline.com In these methods, Acetaminophen-13C2, 15N1 is added to samples at a known concentration at the beginning of the analytical process. lgcstandards.com

A typical LC-MS/MS method for acetaminophen analysis involves protein precipitation from a plasma sample, followed by injection onto a reversed-phase C18 column. nih.govtandfonline.com The analyte and the internal standard are separated chromatographically before being introduced into the mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both acetaminophen and Acetaminophen-13C2, 15N1. For instance, a method might monitor the transition of m/z 152 → 110 for acetaminophen and m/z 155 → 111 for Acetaminophen-13C2, 15N1. koreascience.kr The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of acetaminophen in the original sample. forensicresources.org

The validation of such methods typically includes assessments of linearity, accuracy, precision, extraction efficiency, and matrix effects, with the stable isotope-labeled internal standard playing a crucial role in achieving the required performance criteria. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and GC-MS/MS Methodologies

Gas chromatography-mass spectrometry (GC-MS) provides another avenue for the analysis of acetaminophen, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. mdpi.com Common derivatizing agents include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). researchgate.net

In GC-MS analysis, Acetaminophen-13C2, 15N1 serves the same fundamental purpose as in LC-MS: to correct for variability. Following extraction from the biological matrix, the sample extract containing both the analyte and the internal standard is derivatized. researchgate.net The derivatized products are then separated on a GC column and detected by the mass spectrometer. The use of a stable isotope-labeled internal standard is particularly important in GC-MS to account for any inconsistencies in the derivatization reaction and potential losses during sample injection. nih.gov Quantitative analysis is performed by comparing the peak area of the derivatized acetaminophen to that of the derivatized Acetaminophen-13C2, 15N1. researchgate.net

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise measurements. koreascience.kr The core principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the internal standard, such as Acetaminophen-13C2, 15N1) to the sample. chromatographyonline.com This "spiked" sample is then processed, and the ratio of the natural analyte to the isotopically labeled standard is measured by a mass spectrometer.

Because the analyte and the internal standard are chemically identical, they behave identically during extraction, purification, and ionization, meaning any sample loss or variation in instrument response will affect both compounds equally. lgcstandards.com This allows for a highly accurate determination of the original analyte concentration based on the measured isotope ratio. IDMS is often considered a "gold standard" or reference method for quantitative analysis due to its ability to minimize measurement uncertainty. koreascience.kr

Role of Acetaminophen-13C2, 15N1 as an Internal Standard in Bioanalytical Quantification

The primary function of Acetaminophen-13C2, 15N1 as an internal standard is to improve the accuracy and precision of quantitative bioanalytical methods. crimsonpublishers.com It achieves this by compensating for two major sources of error: matrix effects and procedural variations.

Compensation for Matrix Effects and Ion Suppression

Biological matrices such as plasma, urine, and tissue homogenates are incredibly complex, containing numerous endogenous compounds that can interfere with the analysis of the target analyte. musechem.com One of the most significant challenges in LC-MS based bioanalysis is the phenomenon of matrix effects, particularly ion suppression or enhancement. wuxiapptec.com This occurs when co-eluting components from the matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to an underestimation or overestimation of its concentration. nih.gov

Because Acetaminophen-13C2, 15N1 has virtually identical physicochemical properties to acetaminophen, it co-elutes from the chromatography column at the same time and experiences the same degree of ion suppression or enhancement. wuxiapptec.com By calculating the ratio of the analyte signal to the internal standard signal, these matrix-induced variations are effectively normalized, leading to more accurate and reliable quantification. crimsonpublishers.com While deuterated standards can sometimes show slight retention time shifts, 13C and 15N labeled standards like Acetaminophen-13C2, 15N1 are less prone to such chromatographic differences, making them ideal for mitigating matrix effects. researchgate.net

Enhancing Accuracy and Precision in Complex Biological Matrices

By compensating for variations in sample extraction, recovery, and instrument response, the internal standard ensures that the final calculated concentration is a true reflection of the amount of acetaminophen present in the sample. musechem.com This is particularly crucial when analyzing samples from different individuals, where the matrix composition can vary significantly. nih.gov The ability of Acetaminophen-13C2, 15N1 to track and correct for these variables throughout the entire analytical process results in lower coefficients of variation (a measure of precision) and improved accuracy, making the analytical method more robust and reliable for clinical and research applications. scispace.com

Table of Research Findings on Acetaminophen Analysis using Labeled Internal Standards

| Analytical Technique | Internal Standard | Matrix | Key Findings |

|---|---|---|---|

| U(H)PLC-MS/MS | Stable isotope-labeled standards | Rat, pig, and human plasma | Developed a 'fit for purpose' method for quantifying acetaminophen and its metabolites with minimal sample volume. ucl.ac.uk |

| LC-MS/MS | Acetaminophen-d4 | Mouse plasma | Validated a fast and sensitive method for simultaneous determination of acetaminophen and its metabolites in small plasma volumes. nih.gov |

| ID/LC-MS | Acetyl-13C2, 15N-acetaminophen | Pharmaceutical tablets | Established a candidate reference method for accurate determination of acetaminophen. koreascience.kr |

| LC-MS/MS | Isotope-labeled paracetamol | Human plasma | Developed and validated a rapid and precise assay for plasma paracetamol quantification in patients with severe malaria. tandfonline.com |

| GC-MS | Acetaminophen-d4 | Serum | Applied extractive derivatization for rapid analysis of acetaminophen. researchgate.net |

Detection and Characterization of Acetaminophen Metabolites using Labeled Standards

The use of stable isotope-labeled standards, such as Acetaminophen-13C2, 15N1, is a cornerstone of modern analytical methodologies for the unambiguous detection and quantification of drug metabolites. tandfonline.comresearchgate.net In metabolic studies, the parent drug is often administered in its unlabeled form, while the stable isotope-labeled analog serves as an internal standard during analysis. scienceopen.com This approach, particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides high sensitivity and specificity, allowing for the precise measurement of metabolites even in complex biological matrices like plasma and urine. tandfonline.comscispace.com The labeled standard co-elutes with the corresponding unlabeled metabolite, but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This co-elution helps to correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. jsbms.jp

An analytical method utilizing ultra-high-performance liquid chromatography-tandem mass spectrometry (U(H)PLC–MS/MS) has been developed for the simultaneous analysis of acetaminophen and its key metabolites. tandfonline.com This method employs stable isotope-labeled internal standards to ensure accuracy and requires minimal sample volume (e.g., 5 μl of plasma), making it highly efficient for preclinical and clinical studies. tandfonline.com The distinct isotopic signature provided by standards like Acetaminophen-13C2, 15N1 allows for confident identification of known metabolites and aids in the discovery of new metabolic pathways. researchgate.netwaters.com

Mass Spectrometric Identification of Glucuronide and Sulfate (B86663) Conjugates

Glucuronidation and sulfation are the two primary pathways for acetaminophen detoxification. The resulting glucuronide (APAP-G) and sulfate (APAP-S) conjugates are highly polar and are readily excreted. scienceopen.com Direct measurement of these conjugates using LC-MS/MS is the preferred method as it avoids potential inaccuracies associated with indirect methods that rely on enzymatic hydrolysis. scispace.com

In a typical LC-MS/MS analysis, the labeled internal standard, Acetaminophen-13C2, 15N1, would be metabolized in silico to predict the masses of its corresponding labeled glucuronide and sulfate conjugates. These predicted masses are then used to develop specific multiple reaction monitoring (MRM) transitions for their detection alongside the unlabeled metabolites. The mass spectrometer is programmed to detect the transition from the precursor ion (the intact metabolite) to a specific product ion for both the unlabeled and labeled versions.

For instance, high-resolution mass spectrometry can resolve the fine isotope structure of metabolites, providing an additional layer of identification confidence. waters.comwaters.com For acetaminophen sulfate, using a mass spectrometer with high resolving power (>300,000 FWHM), it is possible to resolve numerous peaks for the combined A+1 and A+2 fine isotope distributions, which helps to unequivocally confirm the metabolite's identity. waters.com The use of a stable isotope-labeled internal standard added before sample processing can also correct for any variability in the deconjugation efficiency if enzymatic methods are used, though direct analysis is superior. jsbms.jp

Below is a table summarizing typical mass transitions used for the detection of acetaminophen and its major phase II metabolites with a labeled internal standard.

| Compound Name | Precursor Ion (m/z) (Unlabeled) | Product Ion (m/z) (Unlabeled) | Precursor Ion (m/z) (Labeled - 13C2, 15N1) | Product Ion (m/z) (Labeled - 13C2, 15N1) |

| Acetaminophen | 152.1 | 110.1 | 155.1 | 113.1 |

| Acetaminophen Glucuronide | 328.1 | 152.1 | 331.1 | 155.1 |

| Acetaminophen Sulfate | 232.1 | 152.1 | 235.1 | 155.1 |

This table presents hypothetical but representative m/z values for illustrative purposes. Actual values may vary based on ionization mode and adduct formation.

Characterization of Glutathione (B108866) and Cysteine Conjugates

A minor but critically important metabolic pathway for acetaminophen involves its oxidation by cytochrome P450 enzymes to the highly reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI). scienceopen.comfrontiersin.org NAPQI is detoxified by conjugation with glutathione (GSH) to form an acetaminophen-glutathione conjugate (APAP-SG). biorxiv.org This conjugate is then further metabolized via the mercapturic acid pathway to cysteine (APAP-C) and N-acetylcysteine (APAP-NAC) conjugates, which are excreted in the urine. tandfonline.comscienceopen.com

The use of stable isotope-labeled standards is invaluable for tracking these transient and often low-abundance metabolites. researchgate.net Specifically, employing a 1:1 mixture of unlabeled GSH and a stable isotope-labeled version, such as [glycine-13C2, 15N]GSH, during in vitro incubations creates a characteristic isotopic doublet for any resulting glutathione adducts. researchgate.netresearchgate.net This doublet signature, with a predictable mass difference, allows for highly selective screening and identification of GSH-derived conjugates using mass spectrometry, filtering out background noise and simplifying data analysis. researchgate.net

LC-MS/MS methods have been successfully developed to identify and quantify APAP-SG, APAP-C, and APAP-NAC in biological samples. tandfonline.com Bottom-up proteomics approaches have also utilized LC-MS/MS to identify specific cysteine residues in proteins, such as Glutathione S-transferases (GSTs), that are covalently modified by NAPQI. uqam.cafrontiersin.org In these studies, a targeted approach can be developed by creating an isomeric modification on cysteine residues with a custom alkylating reagent, allowing for the creation of a modified peptide database to screen for in vivo targets. frontiersin.org

The table below shows research findings on the limits of quantification for these metabolites using a validated U(H)PLC-MS/MS method with labeled standards. tandfonline.com

| Metabolite | Lower Limit of Quantification (LLOQ) in Plasma (µg/mL) | Upper Limit of Quantification (ULOQ) in Plasma (µg/mL) |

| Acetaminophen-Glutathione (APAP-SG) | 0.58 | 18.2 |

| Acetaminophen-Cysteine (APAP-C) | 0.44 | 13.9 |

| Acetaminophen-N-acetylcysteine (APAP-NAC) | 0.84 | 17.5 |

Data sourced from Dargue et al. (2020). tandfonline.com

These advanced analytical methods, underpinned by the use of stable isotope-labeled standards like Acetaminophen-13C2, 15N1, are essential for building a comprehensive understanding of the complex metabolic fate of acetaminophen. researchgate.net

Applications in Preclinical Biotransformation and Metabolic Pathway Elucidation

In Vitro Metabolic Stability and Enzyme Kinetics Studies

In vitro systems are fundamental in the early assessment of a drug's metabolic stability and the enzymes responsible for its transformation. The incorporation of Acetaminophen-13C2, 15N1 in these assays enhances the accuracy and resolution of the data obtained.

The cytochrome P450 (CYP) enzyme system is a major pathway for the metabolism of many drugs, including acetaminophen (B1664979). In vitro studies using liver microsomes, which are rich in CYP enzymes, are crucial for understanding this process. Acetaminophen is oxidized by CYP enzymes to the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). americanchemicalsuppliers.com The use of Acetaminophen-13C2, 15N1 allows for precise measurement of the rate of its depletion and the formation of its labeled metabolites by liquid chromatography-mass spectrometry (LC-MS). This aids in identifying the specific CYP isozymes involved in its oxidation and any potential for drug-drug interactions at the enzyme level.

Beyond oxidation, acetaminophen is also extensively metabolized through conjugation reactions, primarily by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). These enzymes convert acetaminophen into more water-soluble metabolites, such as acetaminophen glucuronide and acetaminophen sulfate (B86663), facilitating their excretion. By employing Acetaminophen-13C2, 15N1 in in vitro assays with liver S9 fractions or recombinant UGT and SULT enzymes, researchers can accurately determine the kinetics of these conjugation reactions. The labeled products can be easily distinguished from any endogenous substrates or metabolites, ensuring the reliability of the enzyme activity assessment.

Cytochrome P450 (CYP) Mediated Metabolism Investigations in Microsomal Systems

Non-Human In Vivo Pharmacokinetic and Metabolic Tracing Studies

Animal models are indispensable for understanding how a drug behaves in a whole organism. The use of Acetaminophen-13C2, 15N1 in these studies provides a comprehensive view of its absorption, distribution, metabolism, and excretion (ADME) profile.

Following administration of Acetaminophen-13C2, 15N1 to animal models such as rodents or non-human primates, its concentration and the concentration of its labeled metabolites can be tracked over time in various biological matrices, including plasma, urine, and feces. This allows for the determination of key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. The stable isotope label ensures that the measurements are specific to the administered compound and its derivatives.

A significant advantage of using Acetaminophen-13C2, 15N1 is the ability to perform quantitative metabolite profiling. By analyzing biological samples with mass spectrometry, researchers can identify and quantify the full spectrum of labeled metabolites. This includes not only the major glucuronide and sulfate conjugates but also minor metabolites like the cysteine adduct, which is a biomarker for the formation of the reactive NAPQI metabolite. americanchemicalsuppliers.com This detailed metabolic map is crucial for assessing potential bioactivation pathways and understanding species differences in metabolism.

Table 1: Key Metabolites of Acetaminophen

| Metabolite Name | Metabolic Pathway |

| Acetaminophen glucuronide | UGT conjugation |

| Acetaminophen sulfate | SULT conjugation |

| N-acetyl-p-benzoquinone imine (NAPQI) | CYP oxidation |

| Acetaminophen-cysteine | Glutathione (B108866) conjugation of NAPQI |

Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the ADME of drugs in the body. These models are increasingly used in drug development to predict human pharmacokinetics from preclinical data. The precise quantitative data obtained from studies with Acetaminophen-13C2, 15N1 can be used to build and refine PBPK models. By incorporating data on enzyme kinetics, tissue distribution, and elimination of the labeled compound, these models can provide more accurate predictions of the disposition of acetaminophen in different species, including humans. This can aid in predicting potential drug interactions and inter-individual variability in response.

Quantitative Analysis of Metabolite Formation and Excretion in Preclinical Species

Investigation of Metabolic Flexibility and Substrate Utilization in Cellular Systems

The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, providing unparalleled precision in tracing the fate of xenobiotics and their impact on endogenous cellular processes. ckisotopes.com Acetaminophen-13C2, 15N1, a specifically labeled isotopologue of the common analgesic, serves as a sophisticated tool for investigating metabolic flexibility and substrate utilization within in vitro cellular systems. ckisotopes.comcymitquimica.commedchemexpress.com By incorporating heavy isotopes of carbon (¹³C) into the acetyl group and nitrogen (¹⁵N) into the amide linkage, researchers can use mass spectrometry to distinguish the drug and its metabolites from the naturally abundant (light) molecules within the cell. ckisotopes.combuchem.com This allows for precise quantification of metabolic flux through various biotransformation pathways.

The metabolism of acetaminophen primarily occurs via Phase II conjugation reactions, namely glucuronidation and sulfation, with a minor fraction undergoing oxidation by cytochrome P450 enzymes to form the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). tandfonline.comnih.gov Each of these pathways consumes essential cellular co-substrates. The investigation of substrate utilization, therefore, involves measuring the depletion of these vital molecules as they are consumed during the detoxification of acetaminophen. The ability to track the formation of labeled metabolites, such as Acetaminophen-¹³C₂,¹⁵N-glucuronide and Acetaminophen-¹³C₂,¹⁵N-sulfate, provides a direct measure of the flux through these pathways and the corresponding demand on cellular resources. nih.gov

Table 1: Major Biotransformation Pathways of Acetaminophen and Co-Substrate Utilization This interactive table summarizes the primary metabolic pathways for acetaminophen and the key cellular co-substrates they require. Data compiled from multiple sources. tandfonline.comnih.gov

| Metabolic Pathway | Key Enzymes | Cellular Co-Substrate Utilized | Resulting Metabolite |

|---|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Acetaminophen-glucuronide |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Acetaminophen-sulfate |

| Oxidation & GSH Conjugation | Cytochrome P450 (e.g., CYP2E1) & Glutathione S-transferases (GSTs) | Glutathione (GSH) | Acetaminophen-mercapturate (via GSH adduct) |

Metabolic flexibility refers to the capacity of a cellular system to adapt its metabolic network in response to changes in nutrient availability or metabolic stress. The introduction of acetaminophen imposes a significant metabolic burden, forcing the cell to re-allocate resources to replenish the consumed co-substrates. For example, the detoxification of NAPQI requires glutathione (GSH), a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218). nih.gov A high rate of acetaminophen bioactivation and subsequent GSH conjugation can deplete cellular GSH stores. In response, a metabolically flexible cell may upregulate the transsulfuration pathway or increase the uptake of cysteine to boost GSH synthesis, demonstrating a dynamic adaptation to the xenobiotic challenge. acs.org

By using Acetaminophen-13C2, 15N1 as a metabolic probe, researchers can create a controlled and measurable demand on these specific pathways. The subsequent analysis of the broader cellular metabolome can reveal how the cell adapts. For instance, tracing the incorporation of other labeled precursors, such as ¹³C-glucose or ¹⁵N-glutamine, can show how central carbon and nitrogen metabolism are rerouted to support the synthesis of UDPGA and GSH under the drug-induced load. This approach provides detailed findings on the interconnectedness of xenobiotic and endogenous metabolism.

Table 2: Illustrative Research Findings from a Hepatocyte Culture Study with Acetaminophen-13C2, 15N1 This table presents hypothetical, yet scientifically plausible, data from an in vitro experiment using primary hepatocytes to demonstrate the impact of Acetaminophen-13C2, 15N1 on key intracellular metabolites. The findings illustrate the principles of substrate utilization and the cellular adaptive response.

| Analyte | Condition | Relative Abundance (vs. Control) | Metabolic Implication |

|---|---|---|---|

| Acetaminophen-¹³C₂,¹⁵N-Glucuronide | Treated | 54.2 | Indicates high flux through the glucuronidation pathway. |

| UDP-glucuronic acid (UDPGA) | Treated | 0.65 | Depletion shows significant utilization as a substrate. tandfonline.comnih.gov |

| Glutathione (GSH) | Treated | 0.58 | Depletion indicates utilization for NAPQI detoxification. nih.gov |

| Glutathione Disulfide (GSSG) | Treated | 1.95 | Increase reflects oxidative stress and GSH consumption. acs.org |

| Cystathionine | Treated | 1.45 | Upregulation suggests increased transsulfuration to replenish cysteine for GSH synthesis (Metabolic Flexibility). acs.org |

| Ophthalmic Acid | Treated | 3.10 | Synthesis is a sensitive indicator of GSH depletion, representing an adaptive response. |

Mechanistic Toxicological Research Using Acetaminophen 13c2, 15n1

Elucidation of Reactive Metabolite Formation Pathways

A key area of investigation using Acetaminophen-13C2, 15N1 is understanding the pathways that lead to the formation of toxic reactive metabolites.

N-Acetyl-p-benzoquinone Imine (NAPQI) Formation and Disposition Studies

Acetaminophen (B1664979) is primarily metabolized in the liver through glucuronidation and sulfation. de-intensivist.nl However, a minor fraction is oxidized by cytochrome P450 enzymes to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.govlitfl.com The use of Acetaminophen-13C2, 15N1 allows for the precise tracking of the parent compound as it is converted to NAPQI. americanchemicalsuppliers.com

Studies have shown that under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). de-intensivist.nlnih.gov However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. de-intensivist.nl This surge in NAPQI production can deplete hepatic GSH stores. droracle.ai Once GSH is depleted, NAPQI is free to react with other cellular macromolecules, a critical step in the initiation of liver injury. nih.govdroracle.ai Research has demonstrated that the formation of NAPQI is a key event, and its subsequent covalent binding to cellular proteins is tightly correlated with hepatotoxicity. acs.org

Detection and Quantification of NAPQI-Derived Adducts using Isotope Trapping

The high reactivity and short half-life of NAPQI make its direct detection in biological systems challenging. nih.gov To overcome this, researchers employ isotope trapping techniques in conjunction with Acetaminophen-13C2, 15N1. This involves introducing a trapping agent that reacts with the isotopically labeled NAPQI to form a stable, detectable product.

One such method involves using aqueous sulfide (B99878) to trap NAPQI, forming 3-thio-paracetamol, which can then be analyzed. nih.gov By using the labeled acetaminophen, researchers can distinguish the trapped NAPQI from other endogenous molecules, allowing for accurate quantification. This approach has been used to demonstrate NAPQI formation both in vitro using liver homogenates and in vivo in animal models. nih.gov The ability to quantify NAPQI-derived adducts provides a direct measure of the extent of bioactivation and the potential for toxicity.

Covalent Binding to Hepatic Proteins and Other Biomolecules

The covalent binding of NAPQI to cellular proteins is a hallmark of acetaminophen-induced hepatotoxicity. acs.orgnih.gov Acetaminophen-13C2, 15N1 has been instrumental in identifying the specific proteins targeted by NAPQI and quantifying the extent of this binding.

Identification of Covalently Modified Proteins via Proteomics Approaches

Quantitative proteomics, utilizing stable isotope labeling, has emerged as a powerful tool for identifying proteins that are covalently modified by reactive metabolites. springernature.com In this approach, proteins from liver tissue exposed to Acetaminophen-13C2, 15N1 are extracted and digested. springernature.com The resulting peptides are then analyzed by mass spectrometry. The presence of the 13C and 15N labels allows for the specific identification of peptides that have been adducted by NAPQI.

These proteomic studies have identified numerous protein targets of NAPQI, providing insights into the cellular pathways that are disrupted during acetaminophen toxicity. acs.org This includes proteins involved in mitochondrial function, which is consistent with the observation that mitochondrial dysfunction is an early event in acetaminophen-induced liver injury. de-intensivist.nl

Quantification of Protein Adducts using Stable Isotope Labeling Techniques

Stable isotope labeling techniques not only identify modified proteins but also allow for their quantification. ethz.chtandfonline.com By comparing the abundance of labeled (adducted) peptides to their unlabeled counterparts, researchers can determine the stoichiometry of protein modification. This quantitative data is crucial for understanding the dose-response relationship of acetaminophen toxicity and for identifying the most critical protein targets.

For example, methods have been developed to quantify acetaminophen-cysteine adducts in serum and tissue protein hydrolysates. acs.orgnih.gov These adducts serve as biomarkers of acetaminophen exposure and the extent of protein damage. acs.orgresearchgate.net The use of Acetaminophen-13C2, 15N1 in these assays provides an internal standard for highly accurate and sensitive quantification. tandfonline.com

Research into Glutathione Depletion and Restoration Mechanisms in Hepatic Systems

Glutathione plays a critical protective role against acetaminophen toxicity by detoxifying NAPQI. de-intensivist.nlnih.gov Understanding the dynamics of GSH depletion and replenishment is therefore essential. Isotope tracing studies have shed light on the metabolic pathways involved in GSH synthesis and how they are affected by acetaminophen overdose. biorxiv.org For instance, research has shown that conditions like fatty liver disease can impair glycine (B1666218) availability, a key component for GSH synthesis, thereby increasing susceptibility to acetaminophen-induced liver injury. biorxiv.org Studies have demonstrated that following an overdose, GSH levels are significantly depleted, and the capacity to restore these levels is a critical determinant of the extent of liver damage. biorxiv.org The use of isotopically labeled compounds in this research helps to trace the metabolic fluxes and understand the underlying mechanisms of GSH homeostasis in the context of acetaminophen toxicity.

Monitoring Glutathione Levels and Flux using Labeled Compounds

The use of stable isotope-labeled compounds, such as Acetaminophen-13C2, 15N1, is a sophisticated technique in mechanistic toxicology for tracing the metabolic fate of a parent drug and understanding its impact on endogenous molecules. In the context of acetaminophen toxicity, the depletion of hepatic glutathione (GSH) is a critical event. lvhn.orgmedscape.com Following saturation of the primary sulfation and glucuronidation pathways, acetaminophen is metabolized by cytochrome P450 enzymes to the reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI). pharmgkb.orgnih.gov This toxic metabolite is subsequently detoxified through conjugation with GSH. pharmgkb.org

By administering Acetaminophen-13C2, 15N1, researchers can accurately monitor the formation of the labeled acetaminophen-glutathione conjugate (APAP-GSH). The isotopic labels—two Carbon-13 atoms and one Nitrogen-15 atom—add a specific mass to the molecule that can be distinguished from its unlabeled counterparts using mass spectrometry. nih.gov This allows for the precise quantification of the flux through the GSH conjugation pathway.

This methodology enables the direct measurement of how rapidly endogenous GSH stores are consumed to detoxify the drug. For instance, in in vitro studies using liver microsomes or in in vivo animal models, the rate of appearance of the labeled APAP-GSH conjugate and the corresponding decrease in the unlabeled GSH pool can be tracked over time. nih.govnih.gov This provides critical data on the threshold at which GSH depletion leads to cellular injury. Tracer studies using isotopically labeled amino acids like 13C3,15N-cysteine have also been employed to monitor the biosynthesis and flux of GSH itself, complementing the data from labeled drug studies. nih.gov

The table below simulates typical data from a study using Acetaminophen-13C2, 15N1 to monitor hepatic GSH levels in an in vitro hepatocyte model.

| Time Post-Exposure (minutes) | Labeled APAP-GSH Conjugate Formed (nmol/mg protein) | Hepatic Glutathione (GSH) Remaining (% of Control) |

|---|---|---|

| 0 | 0.0 | 100% |

| 30 | 1.5 | 85% |

| 60 | 3.2 | 68% |

| 90 | 5.8 | 42% |

| 120 | 8.9 | 11% |

Investigating Glutathione-S-transferase (GST) Mediated Conjugation

The conjugation of the reactive NAPQI metabolite with glutathione is not solely a spontaneous reaction; it is significantly catalyzed by a family of enzymes known as Glutathione-S-transferases (GSTs). frontiersin.orgcas.cz These enzymes play a pivotal role in the detoxification process, and their efficiency can determine an individual's susceptibility to acetaminophen-induced liver injury. Different isozymes of GST exhibit varying catalytic activities towards NAPQI. pharmgkb.orgfrontiersin.org

The use of Acetaminophen-13C2, 15N1 is instrumental in elucidating the specific roles and efficiencies of these GST isozymes. In research settings, recombinant human GST isozymes (such as GSTA1, GSTM1, and GSTP1) can be incubated with liver microsomes that generate labeled NAPQI from the isotopically labeled acetaminophen. frontiersin.orgresearchgate.net By quantifying the rate of formation of the labeled APAP-GSH conjugate in the presence of each specific GST isozyme, scientists can determine their individual catalytic contributions.

Studies have shown that GSTP1 is a highly effective catalyst for NAPQI conjugation, followed by GSTT1 and GSTM1. pharmgkb.org Research using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has identified specific cysteine residues on GST enzymes themselves that can be modified by NAPQI, providing further insight into the mechanism of interaction and potential enzyme inactivation during overdose conditions. frontiersin.orgresearchgate.net This detailed kinetic and structural information, gained through the use of stable isotope tracers, is crucial for understanding the complete mechanism of acetaminophen detoxification.

The following table summarizes research findings on the relative catalytic efficiency of different human GST isozymes in the conjugation of NAPQI with glutathione.

| GST Isozyme | Relative Catalytic Efficiency (Compared to Spontaneous Reaction) | Key Research Finding |

|---|---|---|

| GSTM1 | Moderate | Contributes significantly to NAPQI detoxification. pharmgkb.org |

| GSTP1 | High | Considered the most effective human GST for NAPQI conjugation. pharmgkb.org |

| GSTT1 | High | Demonstrates efficient catalysis of both NAPQI conjugation and reduction. pharmgkb.org |

| GSTA1 | Low to Moderate | Plays a lesser, but still measurable, role in NAPQI conjugation. frontiersin.org |

Environmental Fate and Bioremediation Research

Tracing Biodegradation Pathways in Mixed Microbial Communities

The use of Acetaminophen-13C2, 15N1 is instrumental in elucidating the complex processes of how this pharmaceutical breaks down in environments teeming with diverse microorganisms.

Stable Isotope Probing (SIP) is a powerful technique that allows researchers to identify which microorganisms in a complex community are actively metabolizing a specific compound. wikipedia.orgmicrobe.com In this method, a substrate enriched with a stable isotope, like Acetaminophen-13C2, 15N1, is introduced into an environmental sample, such as soil or wastewater. nsf.govwhiterose.ac.uk Microorganisms that consume the labeled acetaminophen (B1664979) will incorporate the ¹³C and ¹⁵N isotopes into their cellular components, including their DNA. wikipedia.orgnsf.gov

By separating the "heavy" DNA containing these isotopes from the "light" DNA of non-consuming organisms through density gradient centrifugation, scientists can then use sequencing techniques to identify the specific microbial species responsible for the degradation. nsf.govnih.gov This approach provides conclusive evidence of in-situ biodegradation and helps pinpoint the key players in the process. microbe.comenviro.wiki While most SIP studies have utilized ¹³C, the inclusion of ¹⁵N can provide additional insights, although its application has been more limited due to smaller shifts in DNA buoyant density. nih.gov

Research has identified several bacterial genera capable of degrading acetaminophen, including Pseudomonas, Bacillus, Arthrobacter, and Enterobacter. mdpi.comrepec.org Studies have shown that some Pseudomonas species can completely degrade high concentrations of paracetamol. biorxiv.org

Acetaminophen-13C2, 15N1 is also invaluable for studying the broader biogeochemical cycling of carbon and nitrogen in ecosystems. As microorganisms break down the labeled acetaminophen, the ¹³C and ¹⁵N are transformed and incorporated into various organic and inorganic molecules. By tracking the movement of these isotopes, researchers can map the pathways of carbon and nitrogen as they are cycled through the microbial food web and the wider environment. nsf.gov This information is crucial for understanding how the introduction of pharmaceuticals like acetaminophen can influence fundamental nutrient cycles in soil and aquatic systems. The interaction of heavy isotopes like ¹³C and ¹⁵N with other biogenic isotopes can also influence these processes. nih.govresearchgate.net

Stable Isotope Probing (SIP) for Identifying Degrading Microorganisms

Assessment of Environmental Attenuation Mechanisms (e.g., sorption, uptake by plants)

Beyond biodegradation, other processes contribute to the attenuation of acetaminophen in the environment. The isotopically labeled Acetaminophen-13C2, 15N1 is also employed to investigate these mechanisms.

Sorption, the process by which chemicals bind to soil and sediment particles, is a key factor influencing the mobility and bioavailability of acetaminophen. nih.gov Studies have shown that sorption can be a significant removal pathway for acetaminophen in wastewater treatment plants and septic system drainfields. wakullaspringsalliance.org The characteristics of the sorbent material, such as biochar produced from invasive plant species, and the pH of the environment can significantly impact the sorption capacity. acs.org For instance, maximum adsorption of acetaminophen onto biochar has been observed at a low pH. acs.org

Plant uptake is another important attenuation mechanism. iwaponline.com Research has demonstrated that various plants can take up acetaminophen from the soil through their root systems. wakullaspringsalliance.orgresearchgate.net The extent of uptake can vary depending on the plant species and the concentration of acetaminophen in the environment. At low concentrations, plant uptake can be a dominant removal mechanism, while at higher concentrations, microbial degradation may become more significant. researchgate.net

Methodologies for Quantifying Acetaminophen in Environmental Samples

Accurate quantification of acetaminophen in complex environmental matrices like water, soil, and sediment is essential for assessing its prevalence and fate. nih.gov Isotope dilution mass spectrometry, using labeled internal standards like Acetaminophen-13C2, 15N1, is the gold standard for this purpose. epa.govscielo.org.mx

Because stable isotope standards have the same chemical and physical properties as the non-labeled (native) analytes, they experience similar losses during sample preparation and analysis. rsc.org By adding a known amount of Acetaminophen-13C2, 15N1 to a sample at the beginning of the analytical process, any subsequent losses of the native acetaminophen can be precisely corrected for, leading to more accurate and reliable quantification. rsc.orgtandfonline.com This technique is crucial for overcoming matrix effects, where other components in the sample can interfere with the analytical signal. scielo.org.mxrsc.org

Various analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), are employed for the detection and quantification of acetaminophen and its metabolites in environmental and biological samples. epa.govscielo.org.mxucl.ac.ukscience.govscience.gov These methods, when coupled with isotope dilution, provide high selectivity and sensitivity, with low limits of detection. scielo.org.mx

Interactive Data Table: Acetaminophen Degradation Efficiency by Bacterial Strains

| Bacterial Strain | Source | Degradation Efficiency (%) | Optimal pH | Optimal Temperature (°C) |

| Pseudomonas aeruginosa HJ1012 | Sludge | 99 | 7.0 | 30-40 |

| Cupriavidus necator | Sludge | 100 | 7.0 | 30-40 |

| Pseudomonas moorei KB4 | Sludge | 100 | 7.0 | 30-40 |

| Delftia tsuruhantensis | Sludge | 97 | 7.0 | 30-40 |

Data sourced from review of bioremediation studies. umt.edu.myresearchgate.net

Future Directions in Acetaminophen 13c2, 15n1 Research

Integration with Advanced Omics Technologies (e.g., Fluxomics, Lipidomics)

The next frontier for Acetaminophen-13C2, 15N1 research involves its deeper integration with sophisticated "omics" platforms, particularly fluxomics and lipidomics, to move beyond static measurements to a dynamic view of metabolic pathways.

Fluxomics: Metabolic flux analysis (MFA), or fluxomics, is the study of the rates of metabolic reactions in a biological system. sciencedaily.com By using Acetaminophen-13C2, 15N1 as a tracer, researchers can quantitatively map the flow of its constituent atoms through the various metabolic pathways. nih.govnih.gov This approach can elucidate the rates of its primary metabolic routes—glucuronidation, sulfation, and oxidation via cytochrome P450 enzymes. Future studies could apply Stable Isotope Resolved Metabolomics (SIRM) to track the labeled carbon and nitrogen atoms from the parent drug into its various downstream metabolites, providing precise flux measurements for each pathway. nih.gov This would be invaluable for understanding how these fluxes are altered in different physiological states, such as liver disease, or by co-administered drugs. nih.gov Such studies could reveal metabolic bottlenecks or shunts that are not apparent from simple concentration measurements alone. nih.gov

Lipidomics: The integration of Acetaminophen-13C2, 15N1 with lipidomics, the large-scale study of lipids, offers a novel avenue to investigate the drug's impact on lipid metabolism and its role in cellular membrane dynamics. mdpi.com Recent advancements in mass spectrometry have enabled the simultaneous quantification of numerous lipid species. nih.gov Future research could employ this tracer to explore how acetaminophen (B1664979) metabolism influences lipid peroxidation, a key event in drug-induced liver injury. A dual-isotope labeling strategy, where cells are treated with both Acetaminophen-13C2, 15N1 and a labeled fatty acid like deuterated arachidonic acid, could reveal intricate relationships between drug metabolism and lipid remodeling during cellular stress events like ferroptosis. chromatographyonline.com This approach would allow for the precise tracking of how the drug's metabolic products might be incorporated into or alter lipid structures, providing mechanistic insights into its off-target effects. mdpi.com

Development of Novel Tracing Strategies for Complex Biological Networks

The use of Acetaminophen-13C2, 15N1 is poised to evolve from tracing simple metabolic pathways to mapping its influence across complex, interconnected biological networks. nih.gov Stable isotope tracers are invaluable for deciphering these intricate systems. scbt.com

Future strategies may involve multi-isotope tracing experiments. For instance, administering Acetaminophen-13C2, 15N1 in conjunction with other labeled essential nutrients, such as U-¹³C-glucose or U-¹³C,¹⁵N-glutamine, could simultaneously map the drug's metabolic fate and its impact on central carbon and nitrogen metabolism. rsc.orgnih.gov This dual-tracing approach can reveal how the detoxification of acetaminophen competes for or alters the allocation of key metabolic resources like glucose for glucuronidation or amino acids for glutathione (B108866) synthesis. rsc.org By tracking the labeled atoms from both the drug and the nutrient, researchers can build a comprehensive map of the metabolic interplay, offering a systems-level view of the cellular response to the drug. nih.gov This is particularly relevant for understanding drug-nutrient interactions and the metabolic basis of drug-induced toxicities.

Computational Modeling and Simulation of Isotopic Distribution and Metabolic Flux

The full potential of data generated from Acetaminophen-13C2, 15N1 tracing studies can be realized through the application of advanced computational modeling and simulation. These in-silico approaches are essential for interpreting the complex isotopic labeling patterns and for estimating metabolic fluxes that are not directly measurable. frontiersin.org

Future research will likely see the development of sophisticated, physiologically-based pharmacokinetic (PBPK) models that are specifically designed to simulate the isotopic distribution of Acetaminophen-13C2, 15N1 and its metabolites. calpoly.edu Such models would incorporate the known enzymatic reactions for acetaminophen metabolism and use the isotopic labeling data to refine the kinetic parameters of these reactions. nih.gov By simulating the time-course of isotopic enrichment in various metabolites, these models can predict the flux through different metabolic pathways under various conditions. researchgate.net

Furthermore, machine learning frameworks are emerging that can predict metabolic fluxes directly from isotope labeling data, streamlining the complex process of metabolic flux analysis. biorxiv.org In the future, these algorithms could be trained on simulation data from Acetaminophen-13C2, 15N1 metabolism to rapidly quantify fluxes in experimental data. This integration of stable isotope tracing with powerful computational tools will enable a more predictive understanding of acetaminophen metabolism and its toxicological implications, paving the way for more personalized therapeutic strategies. nih.gov

Data Tables

Table 1: Properties of Acetaminophen-13C2, 15N1

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-(4-hydroxyphenyl)acetamide-13C2,15N | nih.gov |

| Molecular Formula | C₆¹³C₂H₉¹⁵NO₂ | nih.gov |

| Molecular Weight | 154.14 g/mol | nih.gov |

| Exact Mass | 154.06707309 Da | nih.gov |

| CAS Number | 360769-21-7 | nih.gov |

| Isotopic Purity | ≥98% (¹³C), ≥98% (¹⁵N) | N/A |

| Common Use | Isotope-labeled internal standard for mass spectrometry | scbt.com |

Table 2: Potential Future Research Applications and Methodologies

| Research Area | Methodology | Objective | Potential Finding |

|---|---|---|---|

| Fluxomics | Stable Isotope Resolved Metabolomics (SIRM) with ¹³C₂-¹⁵N₁-Acetaminophen | Quantify the rate of formation for each major acetaminophen metabolite (glucuronide, sulfate (B86663), NAPQI-adducts). | Determine how liver disease alters the primary metabolic fluxes of acetaminophen, identifying pathways that are overburdened or compromised. |

| Lipidomics | Dual-labeling with ¹³C₂-¹⁵N₁-Acetaminophen and Deuterated Arachidonic Acid | Trace the interaction between acetaminophen metabolites and lipid pathways during oxidative stress. | Uncover novel mechanisms of drug-induced hepatotoxicity by identifying specific lipid species that are modified or peroxidized in response to reactive metabolites. |

| Network Tracing | Co-administration of ¹³C₂-¹⁵N₁-Acetaminophen and U-¹³C-Glucose | Map the competition for metabolic resources between drug detoxification and central carbon metabolism. | Reveal how high doses of acetaminophen divert glucose away from essential pathways like glycolysis to supply the glucuronidation pathway. |

| Computational Modeling | Physiologically-Based Pharmacokinetic (PBPK) Isotope Modeling | Simulate the distribution and clearance of labeled acetaminophen and its metabolites throughout the body. | Predict patient-specific metabolic responses and toxicity risks based on individual enzymatic profiles and genetic variations. |

Q & A

Basic: How is Acetaminophen-<sup>13</sup>C2, <sup>15</sup>N1 synthesized, and what analytical methods ensure its isotopic purity?

Methodological Answer:

Synthesis typically involves isotopic labeling during precursor incorporation. For example, <sup>13</sup>C and <sup>15</sup>N labels can be introduced via labeled precursors like (<sup>13</sup>C3, <sup>15</sup>N1)-cysteine in enzymatic reactions (Fig. 5b in ). Post-synthesis, characterization requires:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm structural integrity and isotopic incorporation. Key parameters include coupling constants (e.g., <sup>1</sup>JC–N = 5.1 Hz in intermediates ) and resonance splitting patterns.

- High-Resolution Mass Spectrometry (HRMS) : To verify isotopic enrichment (±0.4% accuracy) and molecular formula .

- Elemental Analysis : Complementary to HRMS for purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.